Glycine methyl ester hydrochloride

Peptide Synthesis Chemical Storage Building Block Stability

Peptide synthesis labs face shelf-life loss with free-base glycine esters; substituting ethyl ester analogs alters steric profiles, compromising coupling efficiency. Glycine methyl ester hydrochloride (CAS 5680-79-5) solves both as a shelf-stable HCl salt with >1000 g/L water solubility. Proven intermediate in protease inhibitor, antibiotic, pyrethroid insecticide & iprodione fungicide synthesis. Achieves 8× higher exohedral loading on Gd@C82 fullerene vs. ethyl ester analog. Ideal for on-demand peptide workflows & agrochemical manufacturing.

Molecular Formula C3H8ClNO2
Molecular Weight 125.55 g/mol
CAS No. 5680-79-5
Cat. No. B555827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine methyl ester hydrochloride
CAS5680-79-5
SynonymsZ-Glu-OMe; 5672-83-3; Z-L-Glu-OMe; Z-L-Glutamicacid1-methylester; ST50306970; N-Carbobenzyloxy-L-glutamicacid1-methylester; L-Glutamicacid,N-[(phenylmethoxy)carbonyl]-,1-methylester; AC1MBYTE; 96140_ALDRICH; SCHEMBL221391; 96140_FLUKA; BGMCTGARFXPQML-NSHDSACASA-N; MolPort-002-507-588; ZINC1686373; 1-MethylN-Carbobenzoxy-L-glutamate; CZ-108; KM0027; MFCD00083278; AKOS024306908; N-Cbz-L-glutamicAcid1-MethylEster; AK163594; AB0109665; FT-0686534; M1961; ST24050369
Molecular FormulaC3H8ClNO2
Molecular Weight125.55 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C3H7NO2.ClH/c1-6-3(5)2-4;/h2,4H2,1H3;1H
InChIKeyCOQRGFWWJBEXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine Methyl Ester Hydrochloride Overview


Glycine methyl ester hydrochloride (CAS 5680-79-5), also referred to as H-Gly-OMe·HCl or methyl 2-aminoacetate hydrochloride, is the hydrochloride salt of the methyl ester of the simplest amino acid, glycine [1]. It is a white, water-soluble solid with a molecular weight of 125.55 g/mol [1]. This compound serves as a fundamental, protected C1 building block in organic synthesis . The hydrochloride salt form imparts critical shelf-stability that the corresponding free base, glycine methyl ester, lacks [1]. Its primary applications are as a versatile intermediate in peptide synthesis , as a precursor for pharmaceutical compounds such as protease inhibitors and antibiotics [2], and as a key raw material in the industrial production of pyrethroid insecticides and the fungicide iprodione [2].

Building Block Protected C1 glycine ester for organic synthesis
Salt Form Stability Hydrochloride enables long-term storage over free base
Key Applications Peptide synthesis, agrochemical intermediates

Glycine Methyl Ester Hydrochloride: Why Substitution Fails


Direct substitution of glycine methyl ester hydrochloride with closely related analogs, such as glycine ethyl ester hydrochloride or sarcosine methyl ester hydrochloride, is rarely viable without significant process re-optimization. The choice of ester (methyl vs. ethyl) dictates not only solubility and reactivity in specific reaction media [1] but also the steric profile of the building block, which profoundly impacts downstream coupling efficiency and, in the case of peptide synthesis, the extent of unwanted oligomerization [2]. Furthermore, the critical stability advantage of the hydrochloride salt over the free base form means that substituting one for the other is not a simple pH adjustment; it is a fundamental change in the handling and storage requirements of the material [3]. The specific evidence detailed below quantifies these performance gaps across key selection criteria.

Methyl vs. Ethyl Ester
Ester size alters steric profile, solubility, and coupling efficiency; may require process re-optimization.
Salt Form vs. Free Base
Free base lacks shelf-stability; substitution may lead to polymerization and handling changes.

Glycine Methyl Ester Hydrochloride: Performance Evidence


Shelf-Stability: Hydrochloride Salt vs. Free Base

Glycine methyl ester (the free base) is not shelf-stable and tends to polymerize or convert to diketopiperazine at room temperature [1]. In contrast, the hydrochloride salt form is specifically documented as being shelf-stable, providing a reliable, long-term storage option that is essential for reproducible research and industrial synthesis [1]. This represents a binary, practical differentiation for procurement and laboratory handling.

Shelf Stability: Salt vs Free Base
Head-to-head
Stable vs. Unstable at Room Temp.
Supports procurement viability; salt form enables long-term inventory.
Binary stability difference reported.
Peptide Synthesis Chemical Storage Building Block Stability

Functionalization Density: Methyl vs. Ethyl Ester

In nucleophilic addition reactions with the metallofullerene Gd@C82, the choice of ester group on the glycine building block directly controls the maximum achievable functionalization density [1]. Due to its smaller steric profile, glycine methyl ester permits the addition of up to eight groups to the fullerene cage, whereas the bulkier glycine ethyl ester allows a maximum of only four [1].

Functionalization Density
Head-to-head
2× higher loading vs. ethyl ester
Supports higher spatial functionalization on fullerene cages.
Gd@C82 nucleophilic addition context.
Fullerene Chemistry Nanomaterials Nucleophilic Addition

Oligomerization in Enzymatic Peptide Synthesis: Methyl vs. Ethyl Ester

In carboxypeptidase Y-catalyzed transacylation reactions, the size of the ester group on the amino acid building block influences the extent of unwanted oligomerization [1]. Increasing the ester size from methyl to ethyl drastically decreases the degree of oligomerization, and this effect is also associated with reduced coupling yields for most amino acids [1]. However, the study notes glycine as a notable exception, where the methyl ester enables higher coupling efficiency without the penalty of extensive oligomerization, providing a unique performance window [1].

Enzymatic Peptide Synthesis
Class-level
High coupling, low oligomerization
Reported unique performance window for glycine methyl ester.
Carboxypeptidase Y context; may vary with conditions.
Enzymatic Peptide Synthesis Carboxypeptidase Y Biocatalysis

Glycine Methyl Ester Hydrochloride: Applications & Procurement


Pyrethroid Insecticides and Iprodione Synthesis

The documented role of glycine methyl ester hydrochloride as a raw material for chrysanthemic acid, dichlorochrysanthemic acid, and the fungicide iprodione [1] directly supports its procurement for large-scale agrochemical manufacturing. Its high water solubility (>1000 g/L at 20°C) facilitates aqueous-phase reaction engineering and workup, a key process advantage over less soluble alternatives.

SPPS with Stable Long-Term Storage

For laboratories and CROs maintaining peptide synthesis workflows, the hydrochloride salt is the preferred procurement form . The proven shelf-stability of the hydrochloride over the free base ester [2] ensures that this building block remains chemically reliable for on-demand use, eliminating the need for time-sensitive ordering or in-house derivatization.

Fullerene Nanomaterials: High Functionalization Density

Researchers developing endohedral metallofullerene derivatives should prioritize glycine methyl ester hydrochloride when a high degree of exohedral functionalization is required. Evidence shows it enables the addition of up to eight glycine-derived groups to a Gd@C82 cage, twice the loading achieved with the ethyl ester analog [3], a critical performance metric for controlling material properties.

Application
Selection Property
Validation Focus
Agrochemical synthesis
Aqueous process compatibility
Reaction engineering and workup
Peptide synthesis (SPPS)
Shelf-stable salt form
On-demand reproducible coupling
Fullerene nanomaterials
High spatial functionalization density
Exohedral loading and material tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycine methyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.